molecular formula C8H7BrO2 B118267 o-Bromophenyl acetate CAS No. 1829-37-4

o-Bromophenyl acetate

Cat. No. B118267
CAS RN: 1829-37-4
M. Wt: 215.04 g/mol
InChI Key: BEHBHYYPTOHUHX-UHFFFAOYSA-N
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Description

o-Bromophenyl acetate, also known as 2-Bromophenyl acetate or 2-Acetoxybromobenzene, is a laboratory chemical . It is used in various chemical reactions due to its structure and properties .


Molecular Structure Analysis

The molecular formula of o-Bromophenyl acetate is C8H7BrO2 . It has a molecular weight of 215.04 g/mol . The IUPAC name for this compound is (2-bromophenyl) acetate . The InChIKey, which is a unique identifier for the compound, is BEHBHYYPTOHUHX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

o-Bromophenyl acetate has a molecular weight of 215.04 g/mol . It has a computed XLogP3 value of 2.2, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 213.96294 g/mol .

Scientific Research Applications

1. Separation and Purification

o-Bromophenyl acetate has been utilized in the purification process. For example, it can be effectively separated from industrial distillation residues through selective sorption into ZSM-5 from a cyclohexane solution and subsequent desorption with acetone (Smith, He, & Taylor, 1997).

2. Analytical Chemistry

In analytical chemistry, o-Bromophenyl acetate derivatives have been synthesized for the detection and quantification of bromophenols in water. This involves the conversion of bromophenols to their acetates, isolated by a modified purge-and-trap procedure, and analyzed by gas chromatography-mass spectrometry (Blythe, Heitz, Joll, & Kagi, 2006).

3. Chemical Synthesis

o-Bromophenyl acetate is involved in various synthesis processes. For instance, its derivatives have been used in the Suzuki coupling reactions as catalysts, showing high activity and tolerance for a range of functional groups (Wolfe, Singer, Yang, & Buchwald, 1999). Additionally, its role in the Fries rearrangement of ortho-halogenophenyl acetates has been investigated, indicating a complex mixture of products depending on the experimental conditions (Donnelly & Murphy, 1970).

4. Biochemical Studies

In biochemistry, o-Bromophenyl acetate is used as a substrate in enzyme studies. For example, 5-Bromoindoxyl acetate has been employed for the histochemical demonstration of esterases, providing insights into enzyme activities in various tissues (Pearson & Defendi, 1957).

5. Pharmacological Research

o-Bromophenyl acetate derivatives have been studied for their pharmacological activities. An example includes the investigation of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates for their actoprotective activity (Safonov & Nevmyvaka, 2020).

Safety And Hazards

o-Bromophenyl acetate is harmful if swallowed or inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

(2-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBHYYPTOHUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171357
Record name o-Bromophenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Bromophenyl acetate

CAS RN

1829-37-4
Record name 2-Bromophenyl acetate
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Record name o-Bromophenyl acetate
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Record name o-Bromophenyl acetate
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Record name o-Bromophenyl acetate
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Record name o-bromophenyl acetate
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Record name O-BROMOPHENYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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